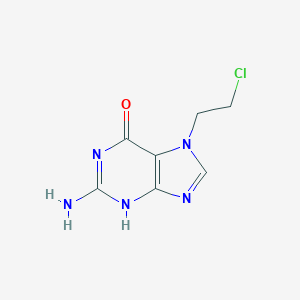

7-(2-Chloroethyl)guanine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-amino-7-(2-chloroethyl)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN5O/c8-1-2-13-3-10-5-4(13)6(14)12-7(9)11-5/h3H,1-2H2,(H3,9,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULBUWBTSDCEDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CCCl)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176788 | |

| Record name | 7-(beta-Chloroethyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22247-87-6 | |

| Record name | 7-(beta-Chloroethyl)guanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022247876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(beta-Chloroethyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Pathways of 7 2 Chloroethyl Guanine Formation in Biological Systems

Formation as a Product of Chloroethylnitrosourea-DNA Interaction

Chloroethylnitrosoureas (CENUs) are a class of alkylating agents that decompose under physiological conditions to yield reactive electrophilic species capable of modifying DNA. plos.org One of the significant products of this interaction is the 7-(2-chloroethyl)guanine adduct.

Specificity of 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) Alkylation at N7-Guanine

1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) is a well-characterized CENU that demonstrates a notable specificity for alkylating the N7 position of guanine (B1146940). tandfonline.com Upon decomposition, BCNU generates a chloroethyldiazonium ion, which is a potent electrophile. This reactive intermediate readily attacks the electron-rich N7 atom of guanine residues in DNA. nih.gov Studies have shown that Nthis compound is a significant DNA adduct formed following BCNU treatment, accounting for approximately 15% of the total DNA alkylation. nih.gov The formation of this adduct, along with other hydroxyethylated and chloroethylated products, is a hallmark of BCNU's interaction with DNA. tandfonline.comnih.govnih.gov The preference for N7-guanine alkylation is a common feature among many CENUs and related compounds. oup.comnih.gov

In addition to the primary this compound adduct, BCNU treatment also leads to the formation of N7-(2-hydroxyethyl)guanine (N7-HOEtG), which can represent a larger fraction of the total alkylation, at around 26%. nih.govoup.com The relative amounts of these and other adducts, such as phosphotriesters, provide a detailed picture of BCNU's reactivity with DNA. nih.govacs.org

Comparison with O6-(2-Chloroethyl)guanine Precursor Formation by Chloroethylnitrosoureas

While the N7 position of guanine is a major site of alkylation by CENUs, the formation of O6-(2-chloroethyl)guanine is considered a critical initial lesion leading to the therapeutically important DNA interstrand cross-links. nih.govnih.govacs.org The chloroethyldiazonium ion generated from CENUs can also attack the O6 position of guanine. mdpi.com This O6-alkylated guanine is a precursor to a subsequent intramolecular rearrangement, forming an N1,O6-ethanoguanine intermediate, which then reacts with the N3 position of a cytosine on the complementary DNA strand to create a cytotoxic dG-dC cross-link. plos.orgacs.org

The ratio of N7 to O6 alkylation can vary among different chloroethylating agents. Some compounds, like 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine, exhibit a higher propensity for O6-guanine chloroethylation compared to CENUs, resulting in a greater yield of DNA cross-links and a lower level of N7-alkylation. nih.govresearchgate.net This suggests that while this compound is a significant product of CENU-DNA interaction, the formation of the O6-(2-chloroethyl)guanine precursor is a key determinant of their cytotoxic efficacy. nih.govoup.comcapes.gov.br The cellular repair protein O6-alkylguanine-DNA alkyltransferase (AGT) can remove the chloroethyl group from the O6 position, thus preventing cross-link formation and conferring resistance to CENUs. plos.orgacs.orgscispace.com

Generation via Nitrogen Mustard Derivatives

Nitrogen mustards represent another major class of bifunctional alkylating agents that lead to the formation of this compound adducts. Their mechanism of action, however, proceeds through a distinct reactive intermediate.

Role of Aziridinium (B1262131) Ion Intermediates in N7-Guanine Alkylation

Nitrogen mustards undergo a spontaneous intramolecular cyclization reaction in aqueous environments to form a highly reactive aziridinium ion. oncohemakey.comwikipedia.orgresearchgate.netgoogle.com This three-membered ring is electrophilic and is the key species responsible for DNA alkylation. tandfonline.comtandfonline.com The aziridinium ion is readily attacked by nucleophilic centers in DNA, with the N7 position of guanine being a primary target due to its high electron density. researchgate.netresearchgate.netresearchgate.net Computational studies have confirmed the favorability of the reaction between the aziridinium ion and the N7 of guanine. acs.org This initial reaction results in the formation of a mono-adduct, this compound. nih.govportlandpress.comoup.com

The stability and reactivity of the aziridinium ion can be influenced by the structure of the parent nitrogen mustard, which in turn affects the rate and efficiency of DNA alkylation. tandfonline.comacs.org For instance, aliphatic mustards like mechlorethamine (B1211372) readily form the aziridinium ion, while aromatic mustards such as melphalan (B128) exhibit a lower propensity for cyclization. acs.org

Specific N7-Guanine Adduction by Nitrogen Mustards and Related Agents

The alkylation of DNA by nitrogen mustards shows a strong preference for the N7 position of guanine. scispace.comaacrjournals.orgoup.comnih.gov This specificity is a consistent finding across various nitrogen mustard derivatives. scispace.comoup.com While other sites like the N3 position of adenine (B156593) can also be alkylated to a lesser extent, N7-guanine adducts are the most predominant lesions. oup.comaacrjournals.orgoup.com The formation of these N7-guanine monoadducts is the major DNA damage induced by several nitrogen mustards, including mechlorethamine, chlorambucil, and melphalan. portlandpress.com

Following the initial formation of the this compound mono-adduct, the second chloroethyl arm of the nitrogen mustard can react with another nucleophilic site on the DNA. This second reaction can lead to the formation of DNA interstrand or intrastrand cross-links, which are considered to be the primary cytotoxic lesions. wikipedia.orgresearchgate.netoup.com The N7-guanine adduct can also undergo ring-opening to form a formamidopyrimidine (Fapy) adduct. acs.orgacs.org

Factors Influencing the Yield and Position-Specificity of this compound Adducts

One of the primary factors is the local DNA sequence. Studies have consistently shown that nitrogen mustards and chloroethylnitrosoureas preferentially alkylate guanines within runs of contiguous guanines. oup.comnih.govscispace.comnih.gov Isolated guanine residues are generally alkylated less frequently. scispace.comnih.gov The sequence context, such as a 5'-PyGCC-3' sequence for uracil (B121893) mustard, can also influence the reactivity of a particular guanine residue. scispace.comoup.com This sequence selectivity is thought to be influenced by the local molecular electrostatic potential of the DNA, with regions of higher negative potential in the major groove attracting the positively charged reactive intermediates. nih.govrcsb.org

The structure of the alkylating agent itself also plays a role. The non-alkylating portion of the molecule can modulate the sequence preference of alkylation. oup.comnih.gov Furthermore, the chemical nature of the reactive intermediate (chloroethyldiazonium ion vs. aziridinium ion) dictates the relative reactivity towards different nucleophilic sites on the DNA bases.

Finally, cellular processes can impact the observed levels of this compound. While this specific adduct is generally considered to be chemically stable, its persistence in the cell can be affected by DNA repair mechanisms, although it is not a primary substrate for the major repair pathways in the same way O6-alkylguanine is. nih.gov The accessibility of the DNA within the chromatin structure can also influence the efficiency of alkylation. oup.com

Molecular and Cellular Consequences of 7 2 Chloroethyl Guanine Adduct Formation

Impact on DNA Structure and Integrity

The initial formation of a 7-(2-chloroethyl)guanine adduct on a DNA strand sets the stage for significant structural and chemical instability. This primary lesion is often a precursor to more complex and disruptive forms of DNA damage.

N7-alkylguanine adducts, including this compound, are inherently chemically unstable. nih.govnih.gov The alkylation at the N7 position of the guanine (B1146940) base introduces a positive charge into the imidazole (B134444) ring, which weakens the N-glycosidic bond connecting the purine (B94841) base to the deoxyribose sugar backbone. nih.govnih.gov This electronic destabilization renders the adducted guanine susceptible to spontaneous hydrolysis, a process known as depurination. nih.govnih.gov

The rate of spontaneous depurination is significantly higher for purines compared to pyrimidines, with guanine being 1.5 times more likely to be lost than adenine (B156593). nih.gov The process is further accelerated in single-stranded DNA, which is more exposed during replication and transcription. nih.gov While specific kinetic data for the depurination of this compound is highly dependent on the local DNA sequence and environmental conditions, the inherent instability of N7-alkylated guanines ensures that it is a transient lesion. nih.govglenresearch.comglenresearch.com

| Lesion Type | Key Feature | Consequence |

| N7-Alkylguanine Adduct | Positive charge on imidazole ring | Weakened N-glycosidic bond |

| Spontaneous Hydrolysis | Cleavage of the N-glycosidic bond | Release of the adducted guanine base |

The primary consequence of the instability of this compound is the formation of an apurinic/apyrimidinic (AP) site, commonly referred to as an abasic site. nih.govnih.gov This occurs when the weakened N-glycosidic bond breaks, leading to the excision of the this compound base while leaving the sugar-phosphate backbone of the DNA intact. nih.gov The resulting abasic site is a non-instructional lesion, meaning it lacks the genetic information necessary for accurate DNA replication or transcription. nih.gov Abasic sites are among the most frequent DNA lesions, with thousands estimated to form in a single human cell each day through spontaneous hydrolysis and enzymatic repair processes. nih.govnih.gov The formation of an abasic site from a this compound adduct is therefore a critical secondary lesion, transforming the initial base damage into a structural disruption of the DNA template. nih.govnih.gov

Genotoxicity and Mutagenic Potential

The structural alterations induced by this compound and its subsequent degradation products have profound genotoxic effects, directly challenging the fidelity of DNA replication and leading to mutations.

N7-alkylguanine adducts can act as physical impediments to the DNA replication machinery. Bulky adducts at the N7 position can inhibit the minor groove interactions necessary for DNA polymerase function, thereby blocking the progression of the replication fork. nih.gov The secondary abasic sites are also potent blocks to DNA polymerases. nih.gov

Furthermore, the abasic site itself is a chemically reactive intermediate. nih.gov The open-ring aldehyde form of the abasic site can undergo a β-elimination reaction, which leads to the cleavage of the phosphodiester backbone and the formation of a DNA single-strand break. nih.gov In the case of this compound formed by bifunctional agents like nitrogen mustards, the reactive chloroethyl group can undergo a second reaction. This can lead to the formation of DNA inter-strand cross-links, where the two strands of the DNA helix are covalently linked, which is a severe block to both replication and transcription. nih.govnih.gov

| Lesion | Mechanism of Genotoxicity | Consequence |

| This compound | Inhibition of DNA polymerase minor groove interactions | Replication Block |

| Abasic Site | Non-instructional template, physical block | Replication Block |

| Abasic Site (Aldehyde Form) | β-elimination reaction | DNA Single-Strand Break |

| This compound (from bifunctional agent) | Second alkylation event | DNA Inter-strand Cross-link |

The mutagenic potential of N7-guanine lesions is complex and can occur through several mechanisms. The positive charge on the N7-alkylated guanine can promote a tautomeric shift, allowing it to mispair with thymine (B56734) during DNA replication, potentially leading to G:C to A:T transition mutations. nih.govresearchgate.net

However, a significant portion of the mutagenicity arises from the secondary abasic site. During replication, the absence of a templating base at an abasic site can cause DNA polymerases to stall or to incorporate a nucleotide opposite the lesion, often following the "A-rule," where adenine is preferentially inserted. This would result in a G:C to T:A transversion mutation after the subsequent round of replication. nih.gov

It is also important to note that N7-alkylguanine adducts can undergo imidazole ring-opening to form formamidopyrimidine (FAPy) lesions. nih.govnih.gov These ring-opened lesions are more stable and possess a higher mutagenic potency than the original N7 adduct. nih.gov Studies on related N7-adducts have shown that the specific type of mutation induced can be highly dependent on the structure of the adduct itself. nih.govnih.gov For instance, while some bulky N7 adducts are associated with G-to-A transitions, others might lead to different substitution patterns or even frameshift mutations. researchgate.net

Activation of Cellular Stress Responses

The presence of DNA adducts like this compound, along with the resulting replication blocks, strand breaks, and cross-links, triggers a variety of cellular stress response pathways. These pathways are crucial for sensing the DNA damage, coordinating a repair response, and determining the ultimate fate of the cell.

The cellular response to DNA-damaging agents involves the activation of complex signaling networks. nih.gov Key proteins in these pathways recognize the damaged DNA and initiate signaling cascades that can lead to cell cycle arrest, providing time for DNA repair. If the damage is too extensive to be repaired, these pathways can induce apoptosis, or programmed cell death, to eliminate the compromised cell and prevent the propagation of mutations. nih.gov The formation of DNA adducts can also lead to increased levels of reactive oxygen species (ROS), further contributing to cellular stress. nih.gov The specific pathways activated can depend on the type and extent of the DNA damage, involving a host of sensor, transducer, and effector proteins to manage the genotoxic stress. dntb.gov.ua

Induction of DNA Damage Signaling Cascades

The covalent modification of the N7 position of guanine by a 2-chloroethyl group does not, in itself, typically distort the DNA helix in a way that is recognized by the global DNA damage surveillance machinery. Instead, the cellular response is triggered by subsequent events, primarily the processing of the initial adduct by DNA repair pathways or the stalling of DNA replication machinery. The primary pathway for repairing N7-alkylguanine adducts is Base Excision Repair (BER). mdpi.com

The formation of N7-CEG destabilizes the N-glycosidic bond that links the guanine base to the deoxyribose sugar backbone. researchgate.net This instability can lead to spontaneous depurination, creating an apurinic/apyrimidinic (AP) site, which is a highly genotoxic lesion. portlandpress.com The BER pathway also enzymatically removes the damaged base, creating an AP site as a repair intermediate. mdpi.com These AP sites, along with single-strand breaks (SSBs) that can arise during their processing, are potent activators of the DNA Damage Response (DDR).

The central coordinators of the DDR are two distinct kinase signaling cascades: the ATM-Chk2 and ATR-Chk1 pathways. nih.govresearchgate.net

ATR-Chk1 Pathway: The Ataxia Telangiectasia and Rad3-related (ATR) kinase, in conjunction with its downstream effector kinase Chk1, is primarily activated by the presence of single-stranded DNA (ssDNA). nih.gov Stretches of ssDNA can form at stalled replication forks when the replication machinery encounters a DNA lesion, or during the processing of DNA damage like AP sites. Activation of this pathway is therefore a key consequence of N7-CEG adducts that interfere with DNA replication.

ATM-Chk2 Pathway: The Ataxia Telangiectasia Mutated (ATM) kinase and its substrate Chk2 are principally activated by DNA double-strand breaks (DSBs). researchgate.net DSBs can arise when a replication fork collapses at an unrepaired lesion or as intermediates during the repair of closely spaced single-strand lesions on opposite DNA strands. mdpi.com

Once activated, these kinase cascades phosphorylate a multitude of downstream target proteins that orchestrate the cellular response to the damage, including initiating cell cycle arrest and recruiting DNA repair factors. mdpi.com

| Component | Activating Signal | Primary Function in DNA Damage Signaling |

| ATM Kinase | DNA Double-Strand Breaks (DSBs) | Activates Chk2 and other substrates to signal for DNA repair and cell cycle arrest. mdpi.com |

| ATR Kinase | Single-Strand DNA (ssDNA), Stalled Replication Forks | Activates Chk1 to signal for cell cycle arrest, particularly in S and G2 phases, and to stabilize replication forks. nih.gov |

| Chk1 Kinase | Phosphorylation by ATR | Phosphorylates and inhibits Cdc25 phosphatases, leading to G2/M checkpoint arrest; promotes DNA repair. mdpi.com |

| Chk2 Kinase | Phosphorylation by ATM | Phosphorylates targets such as p53 and Cdc25A to induce cell cycle arrest and apoptosis. mdpi.com |

Cell Cycle Checkpoint Activation in Response to N7-Adducts

A critical function of the DNA damage signaling cascade is to halt the progression of the cell cycle. youtube.com This provides the cell with an opportunity to repair the genetic damage before it is permanently fixed as a mutation or causes catastrophic errors during chromosome segregation. The presence of N7-CEG adducts and their repair intermediates predominantly activates the G2/M checkpoint. nih.govnih.gov

The mechanism of G2/M checkpoint activation is primarily controlled by the ATR-Chk1 signaling axis. researchgate.net The progression from the G2 phase into mitosis is driven by the activity of the Cyclin B/CDK1 complex. The activity of this complex is, in turn, regulated by the Cdc25 family of phosphatases, which remove inhibitory phosphates from CDK1.

When DNA damage from N7-CEG is detected, the activated ATR/Chk1 pathway directly targets the Cdc25 phosphatases. Chk1 phosphorylates Cdc25, marking it for degradation or sequestration in the cytoplasm, thereby preventing it from activating the Cyclin B/CDK1 complex. mdpi.com This inhibition effectively blocks the cell's entry into mitosis, causing it to arrest in the G2 phase. youtube.com This G2 arrest is a crucial defensive measure, as attempting to segregate chromosomes containing unresolved DNA damage could lead to mitotic catastrophe and cell death. nih.gov While a G1 checkpoint exists to prevent the replication of damaged DNA, many tumor cells have defects in this checkpoint (e.g., p53 mutations) and thus become heavily reliant on the G2 checkpoint for survival after DNA damage. nih.govyoutube.com

| Protein | Role in G2/M Checkpoint Activation | Effect of DNA Damage |

| ATR | Senses DNA damage (ssDNA) and activates Chk1. | Activated by lesions derived from N7-CEG adducts. researchgate.net |

| Chk1 | Phosphorylates and inactivates Cdc25 phosphatases. | Activated by ATR. mdpi.com |

| Cdc25 | Activating phosphatase for CDK1. | Inhibited by Chk1 phosphorylation, preventing CDK1 activation. mdpi.com |

| Cyclin B/CDK1 | "Mitosis Promoting Factor"; drives entry into M phase. | Remains in an inactive, phosphorylated state, causing G2 arrest. youtube.com |

| p53 | Tumor suppressor; can contribute to G1 and G2 arrest. | Stabilized by DNA damage signals; can induce transcription of p21, an inhibitor of CDKs. youtube.com |

Downstream Effects on Cell Viability, Apoptosis, and Programmed Cell Death

The ultimate fate of a cell containing this compound adducts depends on the extent of the damage and the cell's capacity for repair. If the damage is successfully resolved during the cell cycle arrest, the cell can resume proliferation. However, if the damage is too extensive or irreparable, the cell is eliminated through a highly regulated process of programmed cell death known as apoptosis. youtube.com This process is essential for preventing the propagation of cells with compromised genomic integrity.

The induction of apoptosis in response to genotoxic stress is a complex process often involving the tumor suppressor protein p53 and the intrinsic (or mitochondrial) pathway. youtube.commdpi.com

Damage Recognition and p53 Activation: Upon significant DNA damage, signaling kinases like ATM and Chk2 phosphorylate and stabilize p53. youtube.com Activated p53 functions as a transcription factor, inducing the expression of pro-apoptotic proteins, most notably Bax.

Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic proteins like Bax translocate to the mitochondria, where they antagonize anti-apoptotic proteins (e.g., Bcl-2) and form pores in the outer mitochondrial membrane. nih.gov

Cytochrome c Release and Apoptosome Formation: The permeabilization of the mitochondrial membrane leads to the release of cytochrome c into the cytosol. nih.gov Here, it binds to the adaptor molecule Apaf-1, triggering the assembly of a multi-protein complex called the apoptosome.

Caspase Cascade Activation: The apoptosome recruits and activates an initiator caspase, Caspase-9. Activated Caspase-9 then cleaves and activates effector caspases, such as Caspase-3. nih.gov

Execution of Apoptosis: Effector caspases are proteases that dismantle the cell by cleaving hundreds of cellular proteins. This leads to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies. nih.gov

This cascade of events ensures the orderly demise of the damaged cell, thereby reducing cell viability in the population exposed to the adduct-forming agent. The cytotoxicity of agents that form N7-CEG is therefore directly linked to their ability to induce irreparable DNA damage that triggers this apoptotic program. mdpi.comnih.gov

| Component | Function in Apoptosis |

| p53 | Senses overwhelming DNA damage; transcriptionally activates pro-apoptotic genes like BAX. youtube.com |

| Bax | Pro-apoptotic protein; promotes the release of cytochrome c from mitochondria. nih.gov |

| Bcl-2 | Anti-apoptotic protein; inhibits the action of Bax. nih.gov |

| Cytochrome c | Released from mitochondria; binds to Apaf-1 to initiate apoptosome formation. nih.gov |

| Caspase-9 | Initiator caspase; activated by the apoptosome. nih.gov |

| Caspase-3 | Effector caspase; cleaves key cellular substrates, leading to cell death. mdpi.com |

Dna Repair Pathways Associated with 7 2 Chloroethyl Guanine Adducts

Base Excision Repair (BER) as a Primary Defense Mechanism

Base Excision Repair (BER) is a critical pathway for correcting small, non-helix-distorting base lesions, including those caused by alkylation. mdpi.comnih.gov The process is initiated by a DNA glycosylase that recognizes and removes the damaged base. nih.gov

Specificity of Alkyladenine DNA Glycosylase (AAG) for N7-Alkylpurines

Alkyladenine DNA Glycosylase (AAG), also known as N-methylpurine DNA glycosylase (MPG), is the primary enzyme responsible for initiating BER on a wide range of alkylated purines. documentsdelivered.comnih.gov Its substrates include lesions at the N7 position of guanine (B1146940) and the N3 position of adenine (B156593). frontiersin.org AAG functions by scanning the DNA and flipping the damaged base out of the helix and into its active site, where it cleaves the N-glycosidic bond, releasing the damaged base and creating an apurinic/apyrimidinic (AP) site. nih.gov

While AAG has a broad substrate specificity for N-alkylated purines, its efficiency can be context-dependent. nih.govnih.gov Some studies suggest that the 7-(2-Chloroethyl)guanine adduct itself may not be efficiently repaired in cells. Research on glioma cell lines treated with a chloroethylating agent showed that the levels of Nthis compound did not significantly decrease over a six-hour period, indicating it was not actively repaired within that timeframe. nih.gov This suggests that while AAG is the designated glycosylase for this class of lesion, this compound may be a poor substrate in a cellular context, potentially allowing the adduct to persist.

Subsequent Processing of Abasic Sites by BER Enzymes

Following the removal of this compound by AAG, a non-instructive abasic (AP) site is left in the DNA. nih.govmdpi.com This AP site is a toxic intermediate that must be promptly processed by the downstream enzymes of the BER pathway to restore the DNA's integrity. nih.gov

The key steps in processing the AP site are as follows:

Incision: AP Endonuclease 1 (APE1), the major AP endonuclease in human cells, recognizes the AP site and cleaves the phosphodiester backbone immediately 5' to the lesion. nih.gov This creates a single-strand break with a 3'-hydroxyl group and a 5'-deoxyribose phosphate (B84403) (dRP) residue. nih.gov

Gap Filling and Sugar Removal: DNA Polymerase β (Polβ) is recruited to the site. It performs two crucial functions: it removes the 5'-dRP residue and synthesizes a new nucleotide into the gap, using the opposite strand as a template. nih.gov

Ligation: Finally, the remaining nick in the DNA backbone is sealed by DNA Ligase III, completing the repair process and restoring the original DNA sequence. nih.gov

This sequence of events ensures the efficient and accurate repair of the DNA strand once the initial N7 adduct has been excised.

| Pathway Stage | Key Enzyme(s) | Action |

| Base Recognition & Excision | Alkyladenine DNA Glycosylase (AAG) | Recognizes and removes the this compound base, creating an AP site. |

| AP Site Incision | AP Endonuclease 1 (APE1) | Cleaves the DNA backbone 5' to the AP site. |

| Gap Filling & dRP Removal | DNA Polymerase β (Polβ) | Inserts the correct nucleotide and removes the 5' sugar-phosphate remnant. |

| Nick Sealing | DNA Ligase III | Seals the final nick in the phosphodiester backbone. |

Contribution of Other DNA Repair Systems to Overall Lesion Processing

While BER is the canonical pathway for N7-alkylguanine adducts, other repair and tolerance systems play crucial roles, particularly in handling more complex or replication-blocking lesions that can arise from chloroethylating agents.

Nucleotide Excision Repair (NER) in the Recognition and Excision of Bulky Adducts

Nucleotide Excision Repair (NER) is a versatile repair system that removes a wide variety of DNA lesions, especially those that are "bulky" and cause significant distortions to the DNA double helix. nih.govactanaturae.ruresearchgate.net While the initial this compound adduct is not typically considered a classic bulky lesion, NER may become involved in processing damage from chloroethylating agents under certain conditions. mdpi.com

The NER pathway can be engaged by lesions that BER fails to repair or by more complex damage structures. mdpi.comnih.gov There is evidence of interplay between NER and other repair pathways; for instance, NER proteins may help make DNA lesions in tightly packed chromatin more accessible to other repair enzymes like O6-Methylguanine-DNA Methyltransferase (MGMT). nih.gov The cytotoxic effects of chloroethylating agents are often mediated by the formation of DNA cross-links, which are significant helix-distorting lesions and are substrates for the NER machinery. mdpi.com

Translesion Synthesis (TLS) in Bypassing Replication-Blocking Lesions

If DNA adducts are not repaired before the cell enters S-phase, they can stall the replicative DNA polymerases, leading to replication fork collapse and cell death. nih.gov Translesion Synthesis (TLS) is a DNA damage tolerance mechanism that allows the replication machinery to bypass such blocking lesions. mdpi.comreactome.org

Specialized, low-fidelity TLS polymerases, such as DNA polymerase η (polη), temporarily replace the stalled replicative polymerase and insert a nucleotide opposite the damaged base. nih.gov N7-alkylguanine adducts are known to be substrates for TLS polymerases. nih.gov While this process allows replication to be completed, it is often error-prone and can lead to mutations, as the TLS polymerase may insert an incorrect base opposite the lesion. reactome.org Therefore, TLS does not repair the adduct but rather provides a mechanism to tolerate its presence, preventing the catastrophic consequences of a stalled replication fork at the cost of increased mutagenic risk. nih.gov

Interplay with O6-Methylguanine-DNA Methyltransferase (MGMT) for Overall Alkylating Agent Efficacy

MGMT is a "suicide" enzyme that directly reverses this damage by transferring the chloroethyl group from the O6 position of guanine to a cysteine residue within its own active site, thereby becoming irreversibly inactivated. nih.govmdpi.com This action is crucial because the initial O6-(2-chloroethyl)guanine adduct is a precursor to highly toxic DNA interstrand cross-links (ICLs). nih.gov If not repaired by MGMT, the O6 adduct can rearrange and react with the cytosine on the opposite strand, forming a lethal G-C cross-link. nih.gov

Therefore, the interplay between repair pathways is central to the efficacy of chloroethylating agents:

MGMT acts as the first line of defense against the most cytotoxic lesion, O6-(2-chloroethyl)guanine. High MGMT activity confers significant resistance to these agents. nih.govuthscsa.edu

BER , initiated by AAG , targets the more numerous but less acutely toxic this compound adducts.

NER and other pathways are required to repair the ICLs that form when MGMT fails to remove the O6 precursor lesion. mdpi.com

TLS provides a last-resort mechanism to bypass replication-blocking adducts that escape repair by the other systems. mdpi.com

The status of MGMT is often the single most important determinant of a cell's sensitivity to these drugs, as its activity prevents the formation of the ICLs that overwhelm other repair capacities. nih.govnih.gov

| Repair/Tolerance System | Key Enzyme(s) | Target Lesion | Mechanism of Action |

| Base Excision Repair (BER) | AAG, APE1, Polβ | This compound | Excision of the damaged base followed by repair of the resulting AP site. |

| Nucleotide Excision Repair (NER) | XPC, XPA, ERCC1-XPF, XPG | Bulky adducts, DNA cross-links | Recognition of helix distortion, excision of a short oligonucleotide containing the lesion, and resynthesis. |

| Translesion Synthesis (TLS) | DNA Polymerase η (Polη), Rev1 | Replication-blocking lesions | Bypasses the DNA adduct during replication, often in an error-prone manner. |

| Direct Reversal | MGMT | O6-(2-chloroethyl)guanine | Direct transfer of the chloroethyl group from guanine to the MGMT protein, preventing cross-link formation. nih.gov |

Advanced Analytical Methodologies for Detection and Quantification of 7 2 Chloroethyl Guanine

Chromatographic Separation Techniques

Chromatographic methods are essential for isolating 7-(2-Chloroethyl)guanine from a complex mixture of unmodified nucleobases, other DNA adducts, and cellular components prior to its detection. The choice of technique is dictated by the required resolution, sensitivity, and speed of analysis.

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection

High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ED) serves as a robust method for quantifying guanine (B1146940) adducts. Guanine and its derivatives are electrochemically active, meaning they can be oxidized at a specific potential, allowing for sensitive and selective detection. nih.gov While direct studies on this compound are not abundant, the methodology has been successfully applied to its close analogue, N7-(2-hydroxyethyl)guanine (N7-EtOHGua). nih.govnih.gov

In this technique, DNA is first hydrolyzed to release the adducted base. The hydrolysate is then injected into an HPLC system, typically equipped with a reversed-phase column, to separate the this compound from other components. nih.gov An amperometric detector cell with a glassy carbon working electrode is then used to detect the analyte. nih.gov The applied potential is optimized to selectively oxidize the guanine adduct, generating a current that is proportional to its concentration. This method offers high sensitivity, with detection limits often in the low picomole to femtomole range. nih.govnih.gov

Key Parameters for HPLC-ED Analysis of Guanine Adducts

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | Reversed-phase C18 | Separation based on hydrophobicity |

| Mobile Phase | Acetate or phosphate (B84403) buffer with organic modifier (e.g., methanol) | Elution of the analyte |

| Detector | Amperometric cell with glassy carbon electrode | Electrochemical oxidation of the guanine moiety |

| Applied Potential | +0.8 to +1.35 V (vs. Ag/AgCl) | To achieve selective oxidation and high sensitivity |

| Detection Limit | ~1 adduct per 10^6 - 10^7 nucleotides | High sensitivity for trace-level detection |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC, offering superior resolution, faster analysis times, and increased sensitivity. This is achieved by using columns packed with smaller particles (<2 μm), which requires instrumentation capable of handling higher backpressures. For the analysis of DNA adducts, UHPLC is particularly advantageous as it can separate structurally similar adducts that may co-elute in a standard HPLC system. nih.gov

The enhanced resolving power of UHPLC is critical for distinguishing this compound from other adducts formed by chloroethylating agents, such as N7-(2-hydroxyethyl)guanine or O6-(2-chloroethyl)guanine. nih.gov This separation is vital for accurately assessing the specific damage caused by these agents. The increased peak concentration (due to narrower peaks) provided by UHPLC also leads to lower detection limits when coupled with a sensitive detector like a mass spectrometer. nih.gov

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of DNA adducts, providing unparalleled selectivity and structural information. acs.org When coupled with a chromatographic separation technique like HPLC or UHPLC, it allows for the definitive identification and quantification of adducts like this compound.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Adduct Identification

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful technique for the structural confirmation of DNA adducts. nih.gov ESI is a soft ionization method that allows for the analysis of thermally labile molecules like nucleobase adducts, typically generating protonated molecular ions [M+H]+. nih.govnih.gov

In a tandem MS experiment, the [M+H]+ ion of this compound is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID). This process fragments the ion in a predictable manner, producing product ions that are characteristic of its structure. rsc.org For N7-substituted guanine adducts, a common fragmentation pathway is the cleavage of the bond between the N7 atom and the alkyl side chain, or the cleavage of the glycosidic bond in the corresponding deoxynucleoside, N7-(2-chloroethyl)deoxyguanosine. nih.govnih.gov By monitoring a specific fragmentation (a selected reaction monitoring, SRM, transition), both high selectivity and sensitivity can be achieved. nih.gov

Predicted ESI-MS/MS Fragmentation for this compound

| Precursor Ion [M+H]+ | Predicted Product Ion | Neutral Loss |

|---|---|---|

| This compound | Guanine ion (m/z 152) | Chloroethylene |

Stable Isotope Dilution Mass Spectrometry for Absolute Quantification

For accurate and precise quantification, stable isotope dilution mass spectrometry (SID-MS) is the gold standard. sigmaaldrich.com This method involves synthesizing an internal standard that is chemically identical to the analyte (this compound) but is enriched with stable isotopes (e.g., ¹³C, ¹⁵N, or ²H). A known amount of this isotopically labeled standard is added to the sample at the beginning of the analytical procedure.

The internal standard co-elutes with the native analyte and experiences the same ionization and fragmentation in the mass spectrometer. Because the labeled and unlabeled compounds have different masses, they can be distinguished by the mass spectrometer. By measuring the ratio of the signal from the native analyte to that of the internal standard, a highly accurate and precise quantification can be achieved, as this ratio corrects for any sample loss during preparation and for variations in instrument response. sigmaaldrich.com

Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) Applications

Gas chromatography-mass spectrometry (GC-MS) can also be employed for the analysis of DNA adducts, although it is generally less common than LC-MS for these types of polar molecules. nih.govnih.gov A critical requirement for GC analysis is that the analyte must be volatile and thermally stable. Guanine adducts are non-volatile and require a derivatization step, such as silylation, to increase their volatility before they can be analyzed by GC. nih.gov

The coupling of GC with high-resolution mass spectrometry (HRMS) offers significant advantages. HRMS provides highly accurate mass measurements (typically with <5 ppm error), which allows for the determination of the elemental composition of the analyte and its fragments. nih.gov This high degree of specificity helps to differentiate the this compound adduct from co-eluting matrix components, thereby reducing the likelihood of false-positive results and enhancing confidence in the identification. nih.gov

Quantitative Analysis in Diverse Biological Matrices

The quantitative analysis of this compound in biological samples is pivotal for understanding the extent of DNA damage induced by chloroethylating agents. Given that this compound is a reactive intermediate, analytical methods often target its more stable derivatives, such as 7-(2-hydroxyethyl)guanine (N7-HOEtG) and 7-(2-oxoethyl)guanine (7-OEG), to assess exposure and biological effects. Highly sensitive and specific analytical techniques are required to detect and quantify these adducts in complex biological matrices like cellular DNA, tissue extracts, and biofluids.

Adduct Levels in Cellular DNA and Tissue Extracts

The quantification of this compound-related adducts in cellular DNA and tissue extracts provides a direct measure of the genotoxic damage at the target site. Various advanced analytical methodologies have been developed to achieve the necessary sensitivity and specificity for these measurements.

High-performance liquid chromatography (HPLC) coupled with electrochemical detection (ED) has been utilized for the measurement of N7-HOEtG. A detection limit of 3.2 N7-HOEtG per 10⁸ nucleotides has been achieved with this method. nih.gov Studies using this technique on 9L cells treated with 1-(2-chloroethyl)-1-nitrosourea (B1198657) (CNU) showed a significant increase in N7-HOEtG levels even at low concentrations of the alkylating agent. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantification of DNA adducts due to its high selectivity and sensitivity. A new LC-MS/MS method was developed to analyze 7-OEG, the major DNA adduct formed by vinyl chloride. This method involves neutral thermal hydrolysis of the DNA, derivatization of 7-OEG to an oxime adduct, followed by LC-MS/MS analysis. The limit of detection for this method was 1 fmol, and the limit of quantitation was 1.5 fmol on the column. sigmaaldrich.com Using this method with stable isotope-labeled vinyl chloride allowed for the demonstration of endogenous levels of 7-OEG in tissue DNA, which are thought to be formed from lipid peroxidation. sigmaaldrich.com

Research has shown that exogenous 7-OEG in the liver DNA of adult rats exposed to 1100 ppm of [(13)C(2)]-VC for 5 days was 104.0 ± 23.0 adducts per 10⁶ guanine. sigmaaldrich.com In other tissues from these animals, the concentrations ranged from 1.0 to 39.0 adducts per 10⁶ guanine. sigmaaldrich.com Interestingly, while endogenous levels of 7-OEG in tissues of weanling rats were similar to those in adults, the exogenous adduct concentrations were higher in the younger animals. sigmaaldrich.com

Gas chromatography-mass spectrometry (GC-MS) has also been employed for the determination of 7-(2-hydroxyethyl)guanine as a parameter for the genotoxicity of ethylene (B1197577) oxide. nih.gov This method provides another avenue for quantifying DNA alkylation and assessing the genotoxic risk of exposure to such compounds. nih.govcapes.gov.br

Table 1: Quantitative Data on this compound-Related Adducts in Cellular DNA and Tissue Extracts

| Adduct | Analytical Method | Biological Matrix | Adduct Level | Reference |

| N7-(2-hydroxyethyl)guanine | HPLC-ED | 9L cells | Significant increase with 5 µM CNU | nih.gov |

| 7-(2-oxoethyl)guanine | LC-MS/MS | Adult rat liver DNA | 104.0 ± 23.0 adducts / 10⁶ guanine | sigmaaldrich.com |

| 7-(2-oxoethyl)guanine | LC-MS/MS | Adult rat other tissues | 1.0 - 39.0 adducts / 10⁶ guanine | sigmaaldrich.com |

| Endogenous 7-(2-oxoethyl)guanine | LC-MS/MS | Adult and weanling rat tissues | 1.0 - 10.0 adducts / 10⁶ guanine | sigmaaldrich.com |

Detection in Biofluids for Exposure Assessment

The detection and quantification of this compound or its metabolites in biofluids such as urine and blood serve as non-invasive biomarkers for assessing exposure to chloroethylating agents. These measurements reflect the body's burden of the genotoxic agent and the extent of DNA damage and repair.

The rationale for analyzing biofluids lies in the fact that DNA adducts can be excised from DNA by repair enzymes and excreted in the urine. enghusen.dk Therefore, urinary levels of these adducts can be correlated with exposure levels.

Advanced analytical techniques like high-performance liquid chromatography-electrospray tandem mass spectrometry (HPLC-MS/MS) have been developed for the sensitive determination of various guanine-derived products in human urine. enghusen.dknih.gov These methods allow for the direct injection of urine samples, sometimes with minimal pre-treatment, and can quantify multiple analytes in a single run. enghusen.dknih.gov For instance, an HPLC-MS/MS method for urinary 8-hydroxylated guanine species has detection limits of approximately 2 nM for nucleobases and 0.5 nM for nucleosides. nih.gov

While direct detection of this compound in biofluids is not commonly reported due to its reactivity, its derivatives serve as valuable biomarkers. For example, methods developed for detecting other N7-substituted guanine adducts in urine can be adapted. The analysis of urinary 8-oxoguanine, 8-oxoguanosine, and 8-oxo-2'-deoxyguanosine by HPLC-MS/MS is a well-established approach to measure oxidative stress and DNA damage, and similar principles are applied to other DNA adducts. nih.govresearchgate.net

The development of sensitive analytical methods is crucial, as the levels of these adducts in biofluids can be very low. Isotope dilution HPLC-MS/MS represents a valuable tool for the accurate measurement of these biomarkers in human subjects. researchgate.net The data obtained from biofluid analysis can be used in epidemiological studies to assess the risk associated with exposure to genotoxic chemicals.

Table 2: Methodologies for Detecting Guanine Adducts in Biofluids for Exposure Assessment

| Analyte Class | Analytical Method | Biofluid | Key Findings | Reference |

| 8-hydroxylated guanine species | HPLC-MS/MS | Human Urine | Detection limits of ~0.5-2 nM without pre-treatment. | nih.gov |

| Oxidized nucleic acid products | LC-MS/MS | Human Urine | Simultaneous determination of 8-oxoGua, 8-oxodGuo, and 8-oxoGuo. | nih.gov |

| Oxidized nucleic acids | HPLC-MS/MS | Human Urine | Sensitive determination of 8-oxoGua, Fapy-Gua, 8-oxoGuo, and 8-oxodG. | researchgate.net |

Experimental Models for Investigating 7 2 Chloroethyl Guanine in Academic Research

In Vitro Cell Culture Systems

In vitro models are indispensable for dissecting the molecular mechanisms of DNA adduct formation and repair at the cellular level. They offer a controlled environment to study specific cellular responses without the systemic complexities of a whole organism.

Both primary and immortalized cell lines are utilized to investigate the formation and repair kinetics of N7-substituted guanine (B1146940) adducts. Primary cells, which are isolated directly from tissue, have a finite lifespan but more closely represent the physiology of their tissue of origin. researchgate.netresearchgate.net In contrast, immortalized cell lines can be propagated indefinitely, offering consistency and large quantities of cellular material for analysis, though they may possess altered molecular and genetic characteristics compared to primary cells. nih.gov

Research on adducts from chloroethylating agents often involves a comparative analysis across different human cell systems to understand cell-type specific repair capacities. nih.gov For instance, studies on chlorambucil, a nitrogen mustard that forms N7-guanine adducts, have monitored adduct formation and removal in various human cell lines, including the A2780 ovarian cancer cell line and hTERT-immortalized VH10 fibroblasts, as well as in primary peripheral blood mononuclear cells (PBMCs). nih.gov In these models, a time-dependent repair of monoalkylated DNA adducts was confirmed in A2780 cells, VH10 cells, and PBMCs. nih.gov Similarly, the 9L rat gliosarcoma cell line has been used to study the formation of N7-(2-hydroxyethyl)guanine adducts from treatment with 1-(2-chloroethyl)-1-nitrosourea (B1198657) (CNU), demonstrating a clear dose-response relationship in adduct formation. nih.gov

The choice between primary and immortalized cells depends on the specific research question, balancing the physiological relevance of primary cells against the reproducibility and scalability of immortalized lines.

| Characteristic | Primary Cell Lines | Immortalized Cell Models |

|---|---|---|

| Origin | Directly isolated from living tissue. researchgate.net | Spontaneously or inducibly mutated cells for indefinite growth. nih.gov |

| Lifespan | Finite, limited number of passages. researchgate.net | Infinite, can be cultured indefinitely. nih.gov |

| Physiological Relevance | High; closely mimics the in vivo environment and retains key tissue characteristics. researchgate.net | Variable; may have altered signaling pathways, gene expression, and phenotypes due to mutations and adaptation to culture. researchgate.netnih.gov |

| Consistency | Can exhibit variability between donors. researchgate.net | High reproducibility between experiments. nih.gov |

| Culture Requirements | Often require complex, specialized media and growth factors. | Typically grow in conventional media. |

Plasmid-based assays are powerful tools for studying the mutagenic potential of specific DNA adducts. In these systems, a chemically synthesized DNA adduct can be incorporated at a specific site within a gene carried on a plasmid. This plasmid is then introduced into host cells (e.g., bacteria or mammalian cells) to assess its effects on DNA replication and to identify the types of mutations it induces.

One such approach involves using a cassette that permits the placement of a specific adduct within a proto-oncogene, such as Ha-ras. nih.gov The mutagenicity of the adduct is then evaluated by monitoring the plasmid's ability to transform host cells, with subsequent molecular analysis revealing the specific types of base substitutions induced. nih.gov For example, studies on O6-substituted guanine adducts have used this method to demonstrate that O6-methylguanine exclusively induces G→A transitions, while the bulkier O6-benzylguanine produces a wider range of G→A, G→C, and G→T mutations. nih.gov

Furthermore, in vitro DNA replication fidelity assays are used to determine if an adduct can block DNA synthesis or cause DNA polymerase to misincorporate incorrect nucleotides. In one study, a template containing the related adduct 7-(2-oxoethyl)guanine was used in a replication assay with Escherichia coli DNA polymerase I. nih.gov The results indicated that this major adduct did not miscode for thymine (B56734) or adenine (B156593), suggesting it contributes only slightly to mutations through direct miscoding. nih.gov

In Vivo Animal Models

In vivo animal models, particularly rodents, are essential for understanding the systemic effects of agents that form 7-(2-chloroethyl)guanine, including their toxicology, pharmacodynamics, and the distribution and clearance of the resulting DNA adducts in a whole organism.

Rats and mice are frequently used to investigate the carcinogenic potential of chemicals that form N7-guanine adducts. For example, preweanling Sprague-Dawley rats have been used as a model to study the formation of DNA adducts following exposure to vinyl chloride, a precursor to the related 7-(2'-oxoethyl)guanine adduct. bohrium.com Other compounds, such as the nitrosamine (B1359907) N-nitrososarcosine, have been shown to cause esophageal, nasal, and liver tumors in rats and mice, providing a toxicological framework for related adducts. nih.gov Specialized transgenic mouse models, such as the Tg.rasH2 mouse, are also employed as alternative models for assessing the carcinogenic potential of various compounds. researchgate.net

A critical aspect of in vivo research is determining the distribution of DNA adducts across different tissues and the rate at which they are removed by DNA repair mechanisms. Studies in rodent models provide valuable data on which organs are most susceptible to adduct formation and how long these lesions persist.

In a study involving preweanling Sprague-Dawley rats exposed to vinyl chloride, the highest concentrations of the 7-(2'-oxoethyl)guanine adduct were found in the liver, followed by the kidney and lung, with no adducts detected in the brain or spleen. bohrium.com This research also investigated the clearance of the adduct from the liver, calculating a half-life of approximately 62 hours. bohrium.com Such data are vital for understanding organ-specific toxicity and the persistence of DNA damage that could lead to mutations.

| Tissue | Adduct Concentration (pmol/µmol guanine) | Calculated Half-Life in Liver |

|---|---|---|

| Liver | 162 ± 36 | ~62 hours |

| Kidney | 29 ± 1 | |

| Lung | 20 ± 7 | |

| Brain | Not Detected | |

| Spleen | Not Detected |

Human Translational Research Approaches

Translational research aims to bridge the findings from basic science in model systems to human health. For this compound and related adducts, this involves detecting these lesions in human tissues and using human-derived cells to study their biological effects, ultimately informing our understanding of human cancer etiology. nih.gov

A key approach is the direct measurement of DNA adducts in human tissues. For instance, using liquid chromatography-tandem mass spectrometry, the related adduct 7-(2′-carboxyethyl)guanine was detected in all 24 human liver samples analyzed in one study, demonstrating its ubiquitous presence. nih.gov The average level was found to be approximately 75 adducts per 10⁹ nucleotides. nih.gov

Furthermore, primary human cells are used to provide more physiologically relevant data on adduct repair. Studies using peripheral blood mononuclear cells (PBMCs) from healthy donors have allowed researchers to monitor the repair kinetics of N7-guanine adducts in a primary human cell context. nih.gov The development of highly sensitive analytical methods is also a crucial aspect of translational research, with the goal of detecting adducts in easily accessible samples, such as white blood cells from patients, which could serve as biomarkers of exposure and DNA damage. nih.govnih.gov

Biomonitoring Studies for Exposure and DNA Damage Assessment

Biomonitoring for exposure to chemical agents that form this compound adducts often relies on the detection of more stable surrogate biomarkers rather than the direct measurement of the transient this compound itself. Due to its inherent instability, this compound can undergo rapid secondary reactions in vivo, such as depurination or imidazole (B134444) ring-opening, making its direct quantification in biological samples challenging. Consequently, academic research has focused on identifying and quantifying more persistent downstream products as indicators of exposure and DNA damage.

One of the primary surrogate biomarkers for exposure to chloroethylating agents is N7-(2-hydroxyethyl)guanine (N7-HOEtG). This adduct is formed following the hydrolysis of the chloroethyl group of this compound. Sensitive analytical methods, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED), have been developed to measure N7-HOEtG in biological matrices. For instance, studies on patients treated with chloroethylnitrosoureas, a class of chemotherapy drugs, have demonstrated the feasibility of detecting N7-HOEtG in DNA from white blood cells, suggesting its utility as a biomarker of therapeutic agent exposure. nih.gov

A notable study investigated the levels of N7-HOEtG in human brain tumor samples from patients treated with the chloroethylating agent 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU). nih.gov The research demonstrated significantly elevated levels of N7-HOEtG in tumor tissues following intratumoral administration of BCNU, highlighting its role as a molecular dosimeter for drug delivery and DNA alkylation in the target tissue. nih.gov The study found a baseline level of N7-HOEtG in chemotherapy-naive patients, with a substantial increase in patients who received the treatment. nih.gov

Table 1: Levels of N7-(2-hydroxyethyl)guanine (N7-HOEtG) in Human Brain Tumor DNA

| Patient Group | N7-HOEtG Level (pmol/mg DNA) | Fold Increase Over Control |

| Control (Chemotherapy-Naive, n=6) | 0.42 (mean) | - |

| BCNU-Treated (Distal to injection) | 0.8 | ~1.9 |

| BCNU-Treated (Medial to injection) | 2.6 | ~6 |

| BCNU-Treated (Adjacent to injection) | 369.5 | ~879 |

Data sourced from Bodell et al. nih.gov

Another important class of biomarkers arising from the instability of N7-guanine adducts are the formamidopyrimidine (FapyG) adducts. The positively charged N7-guanine adducts, including this compound, are susceptible to imidazole ring-opening, which results in the formation of the more stable FapyG adducts. Research on nitrogen mustards, which are also chloroethylating agents, has shown that the monoalkylated N7-guanine adduct is a major lesion that rapidly declines after formation, while the FapyG adducts are more persistent. acs.org While the detection of FapyG adducts has been established in in vitro and animal models, their application in human biomonitoring studies for chloroethylating agent exposure is an area of ongoing research. acs.orgnih.gov

Analysis of Adducts in Clinical Samples

The analysis of this compound and its surrogate DNA adducts in clinical samples is crucial for understanding the mechanism of action of chloroethylating chemotherapeutic agents and for potentially predicting patient response and toxicity. The primary analytical techniques employed for the detection and quantification of these adducts are based on chromatography coupled with sensitive detection methods.

High-performance liquid chromatography (HPLC) is a cornerstone of adduct analysis. For the detection of N7-(2-hydroxyethyl)guanine (N7-HOEtG), HPLC coupled with electrochemical detection (HPLC-ED) has been shown to be a highly sensitive method. nih.gov This technique allows for the detection of low levels of N7-HOEtG in DNA from cultured cells and has been proposed for use in analyzing white blood cells from patients undergoing treatment with chloroethylnitrosoureas. nih.gov

More advanced techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the gold standard for the analysis of DNA adducts due to their high specificity and sensitivity. These methods allow for the unambiguous identification and quantification of adducts in complex biological matrices like blood and tissue hydrolysates.

Clinical research on patients receiving cyclophosphamide, a pro-drug that is metabolized to a chloroethylating nitrogen mustard, has focused on quantifying specific DNA crosslinks as a measure of the drug's therapeutic action. In a study involving patients with Fanconi anemia, who are known to be highly sensitive to DNA cross-linking agents, researchers measured the formation of a cyclophosphamide-specific interstrand DNA crosslink, G-NOR-G, in the blood. nih.gov Although these patients received a lower dose of cyclophosphamide, they exhibited similar levels of the G-NOR-G adduct compared to non-Fanconi anemia patients, suggesting a greater formation of these critical lesions relative to the administered dose. nih.gov

Table 2: G-NOR-G Adduct Levels in a Clinical Setting

| Patient Group | Median G-NOR-G Adducts at 2 hours post-infusion (adducts/10^6 nucleotides) | Median G-NOR-G Adducts at 22 hours post-infusion (adducts/10^6 nucleotides) |

| Non-Fanconi Anemia | 3.6 | 0.33 |

| Fanconi Anemia | 8.45 | 0.58 |

Data sourced from Dong et al. nih.gov

These studies underscore the importance of analyzing DNA adducts in clinical samples. While the direct analysis of this compound is often precluded by its reactivity, the quantification of its more stable surrogate markers, such as N7-(2-hydroxyethyl)guanine and specific crosslinks, provides valuable insights into the extent of DNA damage in patients treated with chloroethylating agents. This information can be pivotal in optimizing therapeutic regimens and understanding individual differences in drug response and toxicity.

Therapeutic Relevance of 7 2 Chloroethyl Guanine in Cancer Treatment

Contribution to the Antineoplastic Activity of Chloroethylating Agents

Chloroethylating agents, a class of alkylating drugs used in oncology, exert their cytotoxic effects by covalently modifying the DNA of cancer cells. This process, known as DNA alkylation, occurs at several nucleophilic sites on the DNA bases, with the guanine (B1146940) base being a primary target. These agents can attach a chloroethyl group to two main positions on guanine: the N7 position, creating 7-(2-chloroethyl)guanine, and the O6 position, forming O6-(2-chloroethyl)guanine.

While the alkylation at the N7 position represents the most frequent modification, the formation of O6-(2-chloroethyl)guanine is more directly linked to the profound cytotoxicity of these drugs. nih.govnih.gov The O6-adduct is a critical precursor to the formation of highly lethal DNA interstrand cross-links (ICLs). researchgate.netnih.govresearchgate.net This process involves a spontaneous internal rearrangement of the O6-(2-chloroethyl)guanine adduct to form a cyclic intermediate, N1,O6-ethanoguanine. This intermediate subsequently reacts with the cytosine on the opposing DNA strand, creating a covalent bridge that physically prevents the separation of the DNA double helix, thereby blocking essential cellular processes like replication and transcription. researchgate.net

Table 1: Comparison of Guanine Adducts Formed by Chloroethylating Agents

| Feature | This compound (N7-Adduct) | O6-(2-Chloroethyl)guanine (O6-Adduct) |

|---|---|---|

| Frequency of Formation | Major adduct, high frequency nih.govnih.gov | Minor adduct, lower frequency |

| Chemical Stability | Chemically unstable, leads to depurination nih.gov | Precursor to a reactive intermediate researchgate.net |

| Primary DNA Damage | Apurinic (AP) sites nih.govnih.gov | DNA Interstrand Cross-Links (ICLs) nih.govresearchgate.net |

| Cytotoxic Potency | Moderately cytotoxic; contributes to overall DNA damage burden | Highly cytotoxic; physically blocks DNA replication and transcription researchgate.net |

| Primary Repair Pathway | Base Excision Repair (BER) nih.govnih.gov | O6-Alkylguanine-DNA Alkyltransferase (MGMT) researchgate.netnih.gov |

Role of DNA Damage by this compound in Chemotherapeutic Efficacy

The efficacy of chemotherapy relies on inducing a level of cellular damage that is irreparable for a cancer cell, triggering programmed cell death (apoptosis). The DNA damage caused by the formation of this compound is a key component of this strategy.

The primary lesion resulting from this adduct is the apurinic (AP) site. nih.gov An AP site is a non-coding lesion; it lacks the necessary information for the DNA polymerase to insert the correct nucleotide during replication. The presence of these sites can have several detrimental consequences for the cell:

Replication Fork Stalling: DNA polymerase can be blocked by an AP site, leading to a halt in DNA replication. Prolonged stalling of the replication fork can trigger cell cycle arrest and apoptosis.

Induction of Mutations: Some specialized DNA polymerases may bypass the AP site by inserting a nucleotide, often an adenine (B156593), opposite the gap. This process, known as translesion synthesis, is error-prone and leads to mutations.

Formation of DNA Strand Breaks: AP sites are recognized by AP endonucleases as part of the Base Excision Repair pathway. The enzyme nicks the DNA backbone adjacent to the AP site to initiate repair. A high density of such repair intermediates can lead to the formation of cytotoxic single-strand and double-strand breaks. nih.gov

While a single this compound adduct is significantly less lethal than a single interstrand cross-link, their high frequency of formation ensures that they collectively represent a substantial challenge to the cancer cell's genomic integrity. The cell must expend significant resources to repair these numerous lesions, and if the damage overwhelms the repair capacity, the cell is driven towards apoptosis.

Implications for Chemotherapeutic Resistance

A major obstacle in cancer treatment is the development of resistance to chemotherapy. For chloroethylating agents, resistance is intimately linked to the cell's ability to repair the specific DNA adducts generated by the drug.

Cancer cells can develop resistance by upregulating specific DNA repair pathways. The distinct nature of the N7 and O6 adducts means that different repair mechanisms are involved, each influencing drug sensitivity.

The primary defense against the highly toxic O6-(2-chloroethyl)guanine adduct is the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT, also known as MGMT). researchgate.netnih.gov MGMT directly removes the chloroethyl group from the O6 position, transferring it to one of its own cysteine residues. nih.gov This action repairs the DNA but inactivates the MGMT protein, which is why it is termed a "suicide enzyme." High levels of MGMT expression in tumors provide robust protection against O6-chloroethylating agents and are a well-established mechanism of resistance. researchgate.netnih.gov

The repair of this compound and the subsequent AP sites is handled by the Base Excision Repair (BER) pathway. nih.govwikipedia.org The process is initiated by a DNA glycosylase, such as N-methylpurine DNA glycosylase (MPG, also known as AAG), which recognizes and excises the damaged base. nih.gov The resulting AP site is then processed by other BER enzymes, including AP endonuclease 1 (APE1), DNA polymerase beta (Polβ), and DNA ligase III. nih.gov Elevated activity of the BER pathway can efficiently remove N7 adducts and AP sites, thus contributing to cellular resistance. However, research has also indicated a more complex role; in some contexts, high levels of the MPG glycosylase can increase sensitivity to alkylating agents by rapidly converting a high number of N7 adducts into toxic repair intermediates (AP sites and strand breaks), thereby overwhelming the downstream capacity of the BER pathway. nih.gov

Understanding the mechanisms of resistance allows for the development of strategies to circumvent them and restore drug sensitivity.

Targeting MGMT: Given the critical role of MGMT in repairing the highly cytotoxic O6-adducts, its inhibition is a primary strategy. Pseudosubstrates for MGMT, such as O6-benzylguanine, have been developed. These agents act as inhibitors by binding to the active site of the MGMT protein and promoting its degradation, thereby depleting the cell's ability to repair O6-adducts and sensitizing it to the chloroethylating drug. researchgate.net Another approach involves the creation of dual-function agents that combine a DNA chloroethylating moiety with a component that can directly inactivate or deplete MGMT. nih.govresearchgate.net

Targeting the Base Excision Repair Pathway: Modulating the BER pathway presents another therapeutic avenue. Since cancer cells are often under high replicative stress and may rely on BER to maintain genomic stability, inhibiting this pathway could be selectively toxic. Inhibitors of key BER proteins, such as APE1 and Poly (ADP-ribose) polymerase 1 (PARP-1), are being investigated. PARP-1 plays a crucial role in sensing DNA strand breaks, which are intermediates in BER, and recruiting other repair factors. nih.gov By inhibiting PARP, the repair of these breaks is impaired, leading to their accumulation and the collapse of replication forks, ultimately causing cell death. Combining PARP inhibitors with chloroethylating agents could potentiate the cytotoxic effects of the damage originating from this compound.

Table 2: Mechanisms of and Strategies to Overcome Resistance to Chloroethylating Agents

| Resistance Mechanism | DNA Repair Pathway Involved | Therapeutic Strategy to Overcome Resistance |

|---|---|---|

| Repair of O6-Adducts | O6-Alkylguanine-DNA Alkyltransferase (MGMT) | Inhibition of MGMT with pseudosubstrates (e.g., O6-benzylguanine) researchgate.net |

| Repair of N7-Adducts/AP Sites | Base Excision Repair (BER) | Inhibition of key BER enzymes (e.g., PARP inhibitors, APE1 inhibitors) nih.gov |

| Development of Novel Agents | N/A | Synthesis of dual-function compounds that both damage DNA and inhibit repair proteins nih.govresearchgate.net |

Future Directions and Emerging Research Avenues for 7 2 Chloroethyl Guanine

The study of 7-(2-Chloroethyl)guanine (N7-CEG), a significant DNA adduct formed by chloroethylating agents, is entering a new phase driven by technological advancements and a deeper understanding of DNA damage and repair. Future research is poised to refine our ability to detect this adduct, unravel its long-term biological consequences, develop novel therapeutic strategies, and solidify its role as a clinical biomarker.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 7-(2-Chloroethyl)guanine derivatives, and how can isomer separation be optimized?

- Answer : The synthesis of chloroethyl-substituted guanine derivatives typically involves alkylation reactions. For example, N2-acetylguanine can be alkylated with 2-chloroethyl vinyl ether to yield N-7 and N-9 isomers, which are separated using flash column chromatography . Fractional crystallization is another method for isolating isomers of guanine alcohols, such as N-7 and N-9 hydroxyethylguanine derivatives . Optimization of separation techniques (e.g., adjusting solvent polarity or column packing material) is critical for high-purity yields.

Q. Which analytical techniques are validated for quantifying this compound adducts in DNA, and what are their detection limits?

- Answer : Gas chromatography coupled with electron capture/negative chemical ionization high-resolution mass spectrometry (GC/EC-NCI-HRMS) is a gold standard for detecting chloroethylguanine adducts, achieving sensitivity in the femtomole range . Alternatively, HPLC-ESI(+)-MS/MS with isotope dilution enables precise quantification of cross-linked DNA-protein adducts (e.g., Cys-N7G-EMA conjugates) at concentrations as low as 0.1 pmol/mg DNA .

Q. How does this compound form DNA adducts, and what are the primary sites of alkylation?

- Answer : The chloroethyl group reacts preferentially with the N-7 position of guanine in DNA, forming monoadducts that can evolve into interstrand cross-links (e.g., G-NOR-G) . The O6 position is also a target, but adducts here are less stable and often repaired by O6-methylguanine DNA methyltransferase (MGMT) . Time-dependent hydroxylation of the initial adduct (NOR-G) further complicates adduct profiling .

Advanced Research Questions

Q. How do DNA repair enzymes like MGMT influence the persistence and mutagenicity of this compound adducts?

- Answer : MGMT repairs O6-chloroethylguanine adducts by transferring the alkyl group to its active cysteine residue, preventing cross-link formation . However, N7-adducts are not substrates for MGMT and persist longer (half-life >30 days), leading to replication errors . In MGMT-deficient models, O6-adducts dominate, increasing cytotoxicity but reducing mutagenicity due to replication fork collapse .

Q. What experimental strategies resolve contradictions in adduct stability data between in vitro and in vivo systems?

- Answer : Discrepancies arise from differences in repair enzyme activity and adduct microenvironment. For example, N2,3-ethenoguanine accumulates in vivo during chronic exposure but degrades rapidly in vitro . To reconcile this, use in situ labeling (e.g., 32P-postlabeling) combined with LC-MS/MS to track adduct evolution in living cells . Controlled oxygenation studies can also mimic tissue-specific redox conditions affecting adduct stability .

Q. How can researchers differentiate between direct alkylation by this compound and secondary adducts formed via metabolic intermediates?

- Answer : Isotopic tracing (e.g., 13C-labeled chloroethyl agents) paired with high-resolution mass spectrometry identifies primary vs. metabolically derived adducts . For instance, hepatic metabolism of chloroethylnitrosoureas generates reactive intermediates (e.g., 2-chloroethylaziridine), which form distinct adduct profiles compared to direct alkylation . Enzyme inhibition assays (e.g., cytochrome P450 blockers) further clarify metabolic contributions .

Methodological Considerations

Q. What controls are essential when studying this compound-induced DNA-protein cross-links?

- Answer : Include negative controls with MGMT-overexpressing cell lines to assess repair activity . Use non-reactive analogs (e.g., hydroxyethylguanine) to distinguish specific cross-links from nonspecific protein-DNA interactions. Quantify background adduct levels in untreated samples using isotope-labeled internal standards .

Q. How should researchers handle variability in adduct yields across experimental replicates?

- Answer : Standardize reaction conditions (pH, temperature, and DNA conformation) to minimize variability. Employ statistical models (e.g., Poisson regression) to account for stochastic adduct distribution . Cross-validate results using orthogonal techniques (e.g., immunoassays for ethenoadducts and MS for chloroethyl adducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。